molecular formula C13H8F4N4 B2782580 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine CAS No. 2226181-79-7

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2782580
CAS No.: 2226181-79-7
M. Wt: 296.229
InChI Key: NIWIOJGWVMPSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 4-fluorobenzaldehyde with 3-amino-5-(trifluoromethyl)pyrazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor, particularly in pathways involving kinases and other regulatory proteins.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine exerts its effects involves the inhibition of specific molecular targets such as kinases. These enzymes play crucial roles in cell signaling pathways, and their inhibition can disrupt processes like cell division and survival, leading to therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine apart is its trifluoromethyl group, which enhances its metabolic stability and bioavailability. This makes it a promising candidate for drug development compared to its analogs .

Properties

IUPAC Name

5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N4/c14-8-3-1-7(2-4-8)9-5-10(13(15,16)17)21-12(19-9)6-11(18)20-21/h1-6H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWIOJGWVMPSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.